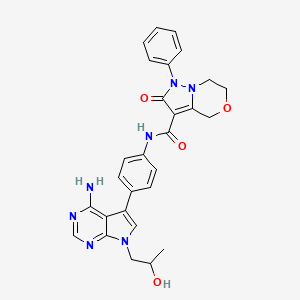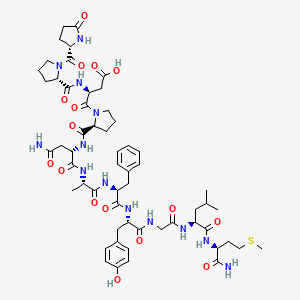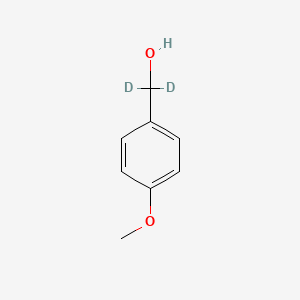
4-Methoxybenzyl-d2 Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyphenyl)methanol-d2, also known as deuterated (4-Methoxyphenyl)methanol, is a stable isotope-labeled compound. It is a derivative of (4-Methoxyphenyl)methanol where the hydrogen atoms at the methanol group are replaced by deuterium atoms. This compound is often used in scientific research, particularly in studies involving isotopic labeling and tracing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methanol-d2 typically involves the deuteration of (4-Methoxyphenyl)methanol. One common method is the reduction of (4-Methoxyphenyl)methanol using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of (4-Methoxyphenyl)methanol-d2 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is ensured through rigorous purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxyphenyl)methanol-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to (4-Methoxyphenyl)methanal-d2 using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: It can be reduced to (4-Methoxyphenyl)methane-d2 using reducing agents like lithium aluminum deuteride (LiAlD4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum deuteride (LiAlD4) in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: (4-Methoxyphenyl)methanal-d2
Reduction: (4-Methoxyphenyl)methane-d2
Substitution: Various substituted (4-Methoxyphenyl)methanol-d2 derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)methanol-d2 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of (4-Methoxyphenyl)methanol in various chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of (4-Methoxyphenyl)methanol in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs containing (4-Methoxyphenyl)methanol.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic profiles and reduced metabolic degradation.
Wirkmechanismus
The mechanism of action of (4-Methoxyphenyl)methanol-d2 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, leading to kinetic isotope effects. This property is particularly useful in studying reaction mechanisms and metabolic pathways. The compound can also act as a probe to investigate the binding and activity of enzymes and receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methoxyphenyl)methanol
- (4-Methoxyphenyl)methanal
- (4-Methoxyphenyl)methane
Uniqueness
(4-Methoxyphenyl)methanol-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracing and quantification in various studies. Additionally, the kinetic isotope effects observed with deuterium substitution can provide valuable insights into reaction mechanisms and metabolic processes.
Eigenschaften
Molekularformel |
C8H10O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
dideuterio-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3/i6D2 |
InChI-Schlüssel |
MSHFRERJPWKJFX-NCYHJHSESA-N |
Isomerische SMILES |
[2H]C([2H])(C1=CC=C(C=C1)OC)O |
Kanonische SMILES |
COC1=CC=C(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



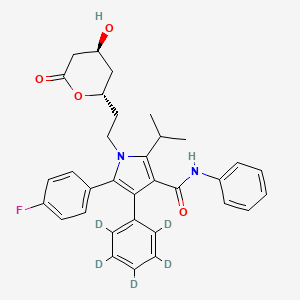
![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400542.png)
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)

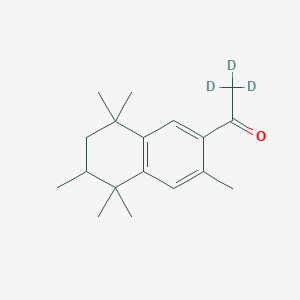
![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)
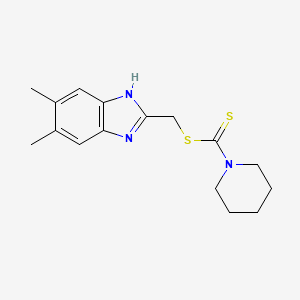


![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400581.png)
